molecular formula C22H32FNO2 B560181 胰高血糖素受体拮抗剂 2 CAS No. 202917-18-8

胰高血糖素受体拮抗剂 2

货号 B560181
CAS 编号: 202917-18-8
分子量: 361.501
InChI 键: OINVVPOIGFSNHM-VLIAUNLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glucagon receptor antagonists are novel molecules developed for the treatment of type 1 and type 2 diabetes . They function by inhibiting the interaction between glucagon and its receptor, which is essential in glucose homeostasis . This inhibition controls hepatic glucose overproduction, a common issue in diabetes .


Synthesis Analysis

The synthesis of glucagon receptor antagonists involves careful deduction and knowledge of specific positions in glucagon that bear structural and functional determinants of either binding or transduction . Multiple-site replacement analogs of glucagon have been designed and synthesized .


Molecular Structure Analysis

The glucagon receptor (GCGR) is a member of the secretin-like (class B) family of G-protein-coupled receptors (GPCRs) in humans . It contains a globular N-terminal extracellular domain (ECD) defined by three conserved disulphide bonds and a 7 transmembrane (7 TM) domain .


Chemical Reactions Analysis

Glucagon receptor antagonists indirectly put focus on glucagon’s potential role in lipid metabolism, as individuals treated with these antagonists showed dyslipidemia and increased hepatic fat . Glucagon stimulates gluconeogenesis and glycogenolysis through the glucagon receptor, thereby counteracting the role of insulin in the regulation of glucose homeostasis .


Physical And Chemical Properties Analysis

Glucagon receptor antagonists-2 has a molecular formula of C22H30FNO2 and a molecular weight of 359.49 . It appears as a white to off-white solid .

科学研究应用

  1. 糖尿病治疗:由于小分子 GCGRA 在抑制肝糖生成和降低血糖水平中发挥作用,因此被认为是糖尿病的潜在治疗方法 (Filipski, 2015)。一些 GCGRA 已进入人体临床试验,表明它们在该领域处于高级开发阶段。

  2. 对 2 型糖尿病中肝脏脂肪的影响:研究了新型胰高血糖素受体拮抗剂 LY2409021 与 2 型糖尿病患者肝脏脂肪变化的关系。这项研究对于了解 GCGRA 在长期用于糖尿病时的安全性变量和获益风险概况至关重要 (Guzman 等,2017 年).

  3. 人体中的葡萄糖生成:胰高血糖素受体拮抗剂 Bay 27–9955 被证明可以显着影响人类高胰高血糖素血症时的血浆葡萄糖浓度和葡萄糖生成率 (Petersen & Sullivan, 2001)。这表明在管理糖尿病葡萄糖水平方面具有潜在应用。

  4. 体外和体内数据:对小分子 GCGRA 专利的调查揭示了多种结构基序,在 2 型糖尿病的临床前模型中具有有效的体外拮抗作用和有趣的体内活性 (Shen, Lin, & Parmee, 2011).

  5. 在 2 型糖尿病和肠道疾病中的治疗潜力:胰高血糖素衍生肽,包括胰高血糖素样肽 (GLP)-1 和 GLP-2 受体激动剂,在 2 型糖尿病和某些肠道疾病的治疗中显示出希望 (Sinclair & Drucker, 2005).

  6. 胰岛素分泌和葡萄糖稳态:对小鼠中基于肽的胰高血糖素受体拮抗剂的研究表明,它们在通过影响胰岛素分泌和葡萄糖稳态来治疗 2 型糖尿病方面是安全有效的 (Franklin, O’Harte, & Irwin, 2014).

作用机制

Glucagon receptor antagonists work by inhibiting the interaction between glucagon and its receptor. This prevents the inadequate suppression of hepatic glucose production during type 2 diabetes . Glucagon receptor signaling rapidly increases hepatic glycogenolysis via a signaling cascade involving the canonical cAMP–PKA pathway .

未来方向

The use of novel somatostatin receptor 2 antagonists (SSTR2a) may resolve some of the dysfunction in glucagon counterregulation in diabetes, which could help to reduce the burden of treatment-induced hypoglycemia . Investigating pharmacogenomics of current antidiabetic drugs in greater depth, accumulating definite clinical evidence, and developing more drugs according to new targets for diabetes are necessary in the future .

属性

IUPAC Name

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。